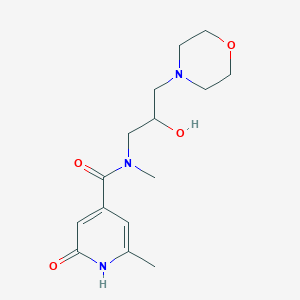![molecular formula C17H17N3O3S B6965544 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6965544.png)
2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a morpholine ring, and an isoindolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one typically involves multi-step organic reactionsThe final step involves the formation of the isoindolinone core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of bacterial quorum sensing.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mecanismo De Acción
The mechanism of action of 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial quorum sensing receptors, inhibiting their activity and thereby reducing bacterial virulence and biofilm formation . The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole-containing molecules and isoindolinone derivatives. Examples are:
Benzo[d]thiazole-2-thiol derivatives: These compounds also feature a thiazole ring and have been studied for their antimicrobial properties.
Isoindolinone derivatives: These compounds share the isoindolinone core and are of interest for their potential therapeutic applications.
Uniqueness
What sets 2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one apart is the combination of the thiazole, morpholine, and isoindolinone moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-[2-oxo-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]ethyl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(11-20-9-12-3-1-2-4-13(12)17(20)22)19-6-7-23-14(10-19)16-18-5-8-24-16/h1-5,8,14H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMSZRMIBBSNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2CC3=CC=CC=C3C2=O)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6965474.png)
![N-[2-[4-(5-fluoro-1H-indol-3-yl)piperidin-1-yl]ethyl]ethanesulfonamide](/img/structure/B6965480.png)

![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-2-methyl-6-oxo-1H-pyridine-4-carboxamide](/img/structure/B6965497.png)
![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6965500.png)
![4-[4-(6-fluoro-1H-indol-3-yl)piperidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6965508.png)
![2-(2-Methoxy-5-methylphenyl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965518.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B6965526.png)
![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone](/img/structure/B6965527.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanone](/img/structure/B6965528.png)
![5-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]thiophene-2-carboxamide](/img/structure/B6965529.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6965541.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B6965543.png)
![6-methyl-4-[4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6965552.png)
